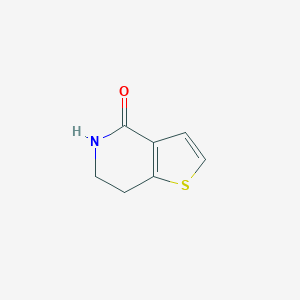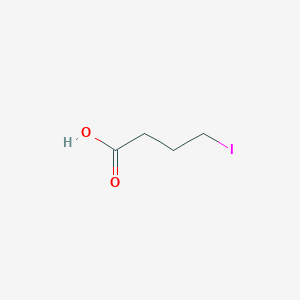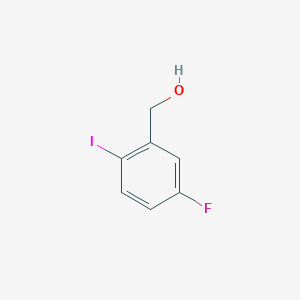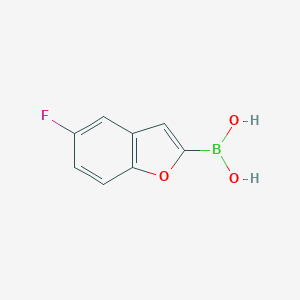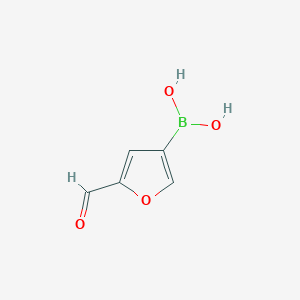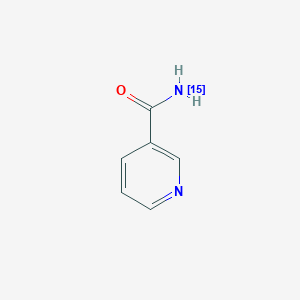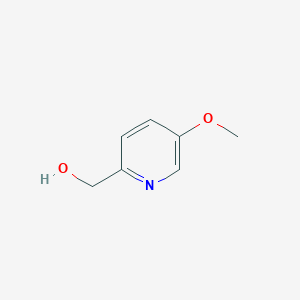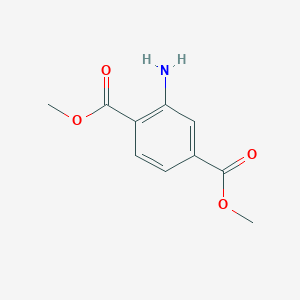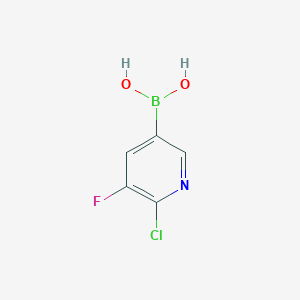
(6-Chloro-5-fluoropyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chloro-5-fluoropyridin-3-yl)boronic acid is a boronic acid derivative of the pyridine ring, which is a heterocyclic aromatic compound containing nitrogen. This compound is significant in organic chemistry and biochemistry due to its versatile applications in the synthesis of various organic molecules, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-5-fluoropyridin-3-yl)boronic acid typically involves the reaction of 6-chloro-5-fluoropyridine with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base in an aqueous or organic solvent . The reaction conditions often include heating the mixture to reflux and then purifying the product through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-5-fluoropyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different pyridine derivatives.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as halogenation and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) and alkylation using alkyl halides.
Major Products
The major products formed from these reactions include various substituted pyridines and pyridine N-oxides, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
(6-Chloro-5-fluoropyridin-3-yl)boronic acid has several scientific research applications:
Radiotracer Development: It is used in the development of radiotracers for positron emission tomography (PET), aiding in the imaging of specific receptors in the brain.
Photosensitizers for Photodynamic Therapy: The compound is used to synthesize boronated derivatives of chlorin e6, enhancing their efficacy in photodynamic therapy for cancer treatment.
Leukotriene Inhibition: It has been studied for its anti-inflammatory properties, particularly in the inhibition of leukotrienes, which are involved in inflammatory responses.
Mechanism of Action
The mechanism of action of (6-Chloro-5-fluoropyridin-3-yl)boronic acid involves its interaction with specific molecular targets and pathways. For instance, in radiotracer development, the compound binds to GABAB receptors in the brain, allowing for imaging of these receptors using PET. In photodynamic therapy, the boronated derivatives enhance the binding to albumin, increasing the efficacy of the treatment.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-pyridinylboronic acid: Similar in structure but lacks the chlorine substituent.
2-Fluoro-3-pyridineboronic acid: Another fluorinated pyridine boronic acid with different substitution patterns.
4-Pyridinylboronic acid: A pyridine boronic acid with the boronic acid group at the 4-position.
Uniqueness
(6-Chloro-5-fluoropyridin-3-yl)boronic acid is unique due to the presence of both chlorine and fluorine substituents on the pyridine ring, which can influence its reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with molecular targets, such as in radiotracer development and photodynamic therapy.
Properties
IUPAC Name |
(6-chloro-5-fluoropyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BClFNO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEKVQKALFWZHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)Cl)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647880 |
Source


|
| Record name | (6-Chloro-5-fluoropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-66-7 |
Source


|
| Record name | (6-Chloro-5-fluoropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
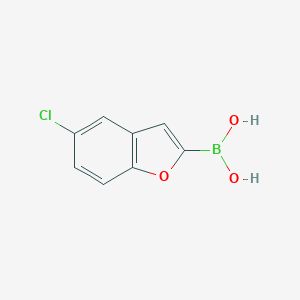
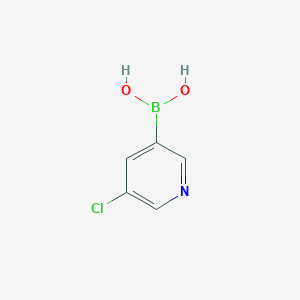
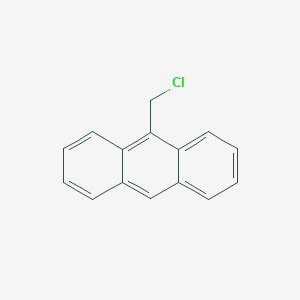
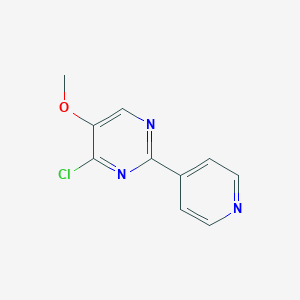
![(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B151809.png)
